5-Bromo-2-(ethylthio)pyridine
Description
Overview of Pyridine (B92270) Heterocycles in Academic Research
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone of modern chemical research. researchgate.net Its unique electronic properties and ability to act as a ligand and a base make it a fundamental building block in organic synthesis. Pyridine and its derivatives are not merely laboratory curiosities; they are prevalent in nature, forming the core of essential biomolecules such as nicotinamide (B372718) and pyridoxine. nih.gov
In the realm of drug discovery and medicinal chemistry, the pyridine scaffold is of paramount importance. researchgate.netnih.gov It is recognized as a "privileged scaffold," meaning its structure is frequently found in biologically active compounds. researchgate.net Analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that pyridine is the second most common nitrogen-containing heterocycle in pharmaceuticals. nih.gov A review of drugs approved between 2014 and 2023 identified 54 new medicines containing a pyridine ring, with a significant portion (33%) being anticancer agents. rsc.org The versatility of the pyridine ring allows it to interact with a wide array of biological targets, leading to its use in treatments for cancer, central nervous system disorders, and infectious diseases. nih.govrsc.orgrsc.org Researchers are continually exploring novel pyridine derivatives to develop new therapeutic agents. researchgate.netchemijournal.com
Importance of Halogenated Pyridine Derivatives in Synthetic and Medicinal Chemistry Research
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. nih.gov Halopyridines are crucial building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.govontosight.ai The carbon-halogen bond serves as a versatile synthetic "handle," enabling a wide range of chemical transformations. nih.gov
Selective halogenation of pyridines is a significant challenge in organic chemistry because the electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution reactions that work well for other aromatic compounds. nih.govchemrxiv.org Consequently, developing new, regioselective methods to create specific halopyridine isomers is an active area of research. nih.govchemrxiv.orgmountainscholar.org These methods include strategies like using pyridine N-oxides or employing designed phosphine (B1218219) reagents to facilitate halogenation at specific positions. nih.gov
In medicinal chemistry, halogenation is a key strategy in rational drug design. nih.gov Halogen atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, they can form "halogen bonds," a type of noncovalent interaction that can enhance the binding affinity of a drug to its target protein, thereby improving its efficacy. nih.gov The strategic placement of halogens has been instrumental in the development of numerous successful drugs. nih.gov
Specific Research Focus: 5-Bromo-2-(ethylthio)pyridine within Pyridine and Thioether Frameworks
Within the extensive family of halogenated pyridines, this compound (CAS No. 127800-66-2) emerges as a compound of interest for synthetic research. bldpharm.com It incorporates two key functional groups onto the pyridine core: a bromine atom at the 5-position and an ethylthio (-S-CH₂CH₃) group at the 2-position. This specific arrangement of a halogen and a thioether on the pyridine ring makes it a potentially valuable and versatile building block.
The bromine atom, like in other halopyridines, provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the elaboration of the pyridine core into more complex molecular architectures. The ethylthio group is also significant; the sulfur atom can be oxidized to form sulfoxides and sulfones, which can alter the electronic properties of the pyridine ring or act as directing groups in further synthetic transformations.
The combination of these two functionalities on a single pyridine ring offers a platform for sequential and regioselective modifications, positioning this compound as a useful intermediate for creating diverse libraries of compounds in drug discovery and materials science research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 127800-66-2 | bldpharm.com |
| Molecular Formula | C₇H₈BrNS | avantorsciences.com |
| Molecular Weight | 218.11 g/mol | bldpharm.com |
| MDL Number | MFCD14650168 | bldpharm.comavantorsciences.com |
| Purity | ≥95% | avantorsciences.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZFITIIRWTYPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127800-66-2 | |
| Record name | 5-bromo-2-(ethylsulfanyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Bromo 2 Ethylthio Pyridine and Analogues
Strategies for Constructing Bromo-Substituted Pyridine (B92270) Scaffolds
The introduction of a bromine atom onto a pyridine ring can be challenging due to the inherent electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution (EAS). nih.govnih.gov Consequently, specialized strategies are often required to achieve efficient and regioselective bromination.
Halogenation Reactions on Pyridine Precursors
Direct electrophilic halogenation of pyridine is difficult and often necessitates harsh reaction conditions, such as high temperatures and the use of strong Brønsted or Lewis acids with elemental halides. nih.govchemrxiv.orgyoutube.com These conditions are required to overcome the poor π-nucleophilicity of the pyridine ring. nih.gov For instance, gas-phase radical chlorination of pyridine can yield 2-chloropyridine, a key industrial intermediate. youtube.com The direct bromination of pyridine itself is generally not a preferred laboratory method due to low reactivity and potential for side reactions.
However, the presence of activating groups on the pyridine ring can facilitate electrophilic substitution. Pyridines substituted with electron-donating groups are more amenable to halogenation at lower temperatures. nih.gov For example, 2-aminopyridine (B139424) can be brominated with N-bromosuccinimide (NBS) in refluxing acetonitrile. youtube.com Another approach involves the halogenation of pyridine N-oxides, which activates the ring towards electrophilic attack, particularly at the 4-position. nih.gov
A common precursor for compounds like 5-Bromo-2-(ethylthio)pyridine is 2,5-dibromopyridine (B19318). The synthesis of this starting material can be achieved through various routes, including the diazotization of aminobromopyridines or multi-step sequences from more accessible pyridine derivatives. For example, 2,6-diaminopyridine (B39239) can be selectively chlorinated to 2,6-diamino-3,5-dichloropyridine, which then undergoes bis(diazotization) to yield 2,3,5,6-tetrachloropyridine. rsc.org A similar sequence can be adapted for bromo-derivatives.
Directed Bromination Approaches
To overcome the challenges of regioselectivity in pyridine halogenation, directed C-H functionalization strategies have become increasingly important. rsc.org These methods utilize a directing group to position a metal catalyst for selective activation and subsequent halogenation of a specific C-H bond.
One effective strategy involves the introduction of an amino group, which can direct bromination. A facile electrochemical protocol allows for the meta-bromination of pyridine derivatives by installing a directing group that enhances the nucleophilicity at the C3 position. acs.org This method utilizes inexpensive and safe bromine salts at room temperature, providing brominated pyridines in yields ranging from 28-95%. acs.org
Another innovative approach employs a ring-opening, halogenation, and ring-closing sequence. nih.gov This "one-pot" protocol transforms the electron-deficient pyridine into reactive acyclic "Zincke imine" intermediates. These intermediates behave like electron-rich alkenes and undergo highly regioselective halogenation under mild conditions, enabling 3-selective functionalization of a wide range of pyridine substrates. nih.govchemrxiv.org
Furthermore, specially designed phosphine (B1218219) reagents have been developed to achieve 4-selective halogenation. nih.gov In this two-step process, the phosphine reagent is installed at the 4-position to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.gov This method is notable for its tolerance of various functional groups and its applicability to the late-stage functionalization of complex molecules. nih.gov
Introduction of the Ethylthio Moiety: Synthetic Routes and Regioselectivity
The ethylthio group is typically introduced onto the bromo-substituted pyridine scaffold via nucleophilic substitution or related thioalkylation methods. The regioselectivity of this step is critical and is dictated by the substitution pattern of the halopyridine precursor.
Nucleophilic Substitution Reactions with Thiols
Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-S bond in 2-alkylthiopyridines. chemrxiv.org The halogen atom at the C2 or C4 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Therefore, a precursor like 2,5-dibromopyridine is an ideal substrate for introducing a nucleophile at the 2-position.
The reaction involves treating the halopyridine with an ethylthiolate source, typically generated by deprotonating ethanethiol (B150549) with a suitable base such as sodium ethoxide, sodium hydride, or various carbonate bases. chemrxiv.orgasianpubs.orgacsgcipr.org The reaction of 2,5-dibromopyridine with indium tri(organothiolates) in the presence of a palladium catalyst has been shown to produce the corresponding disulfide products in good to excellent yields. nih.govkchem.org Copper-catalyzed reactions of 2,x-dibromopyridines with thiols also provide 2-thiolated bromopyridines with high yields and regioselectivity. conestogac.on.ca
Microwave-assisted synthesis has been shown to significantly enhance the efficiency of these SNAr reactions, reducing reaction times and often improving yields. arkat-usa.orgsci-hub.se For example, nucleophilic substitution on halopyridines using ethanol (B145695) as a solvent under microwave heating provides a green and efficient route to the desired products. acsgcipr.org
| Halopyridine Precursor | Sulfur Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,5-Dibromopyridine | Indium tri(organothiolates) | Pd(OAc)₂, Xantphos, DIPEA | 2,5-Bis(organothio)pyridine | Good to Excellent | nih.gov |
| 2,x-Dibromopyridine | Thiols | CuI/L-proline, Cs₂CO₃, DMF, 30°C | 2-Thiolated bromopyridine | High | conestogac.on.ca |
| 2-Halopyridines | PhSNa | Microwave, HMPA, ~100°C, 0.5-3 min | 2-Phenylthiopyridine | Quantitative | sci-hub.se |
| 2-Chloropyridinium triflate | Thiols/Thiolates | Room Temperature | 2-Thiopyridinium | Not specified | chemrxiv.org |
Thioalkylation Methods
Thioalkylation represents a direct approach to forming the C-S bond. For instance, 2-alkylthio-pyridines can be synthesized from the corresponding 2-chloroderivatives by reaction with ethyl mercaptan. nih.gov Another route involves the alkylation of 2(1H)-pyridinethiones with alkyl halides. nih.gov These thiones can be formed from the corresponding halopyridines or other precursors. The reaction of dihydropyridine (B1217469) derivatives with halogenated compounds can also afford 2-alkylthiopyridine derivatives. asianpubs.org
More advanced methods include the regioselective thiofluoroalkylation of substituted pyridines via Zincke imine intermediates, which provides access to a variety of thioalkylated pyridines. rsc.org This highlights a strategy where the pyridine ring is temporarily activated to facilitate the introduction of the sulfur-containing moiety.
Multi-component Reactions and Convergent Synthesis Strategies
Modern synthetic chemistry increasingly favors methods that build molecular complexity efficiently. Multi-component reactions (MCRs) and convergent syntheses are powerful strategies for assembling functionalized pyridines. bohrium.com
MCRs allow for the construction of the pyridine skeleton in a single step from simple, acyclic starting materials. bohrium.comrsc.org These one-pot reactions are highly atom-efficient and can generate diverse libraries of substituted pyridines. bohrium.com For example, a three-component synthesis of polysubstituted pyridines has been developed based on an aza-Wittig/Diels-Alder reaction sequence. rsc.org Another MCR involves the reaction of aldehydes, malononitrile, and a thiol (like thiophenol) to create highly substituted pyridines. arkat-usa.org While not directly producing this compound, these methods are highly adaptable for creating analogues by varying the starting components.
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 1,3-Dicarbonyl compounds, aromatic aldehydes, malononitrile, alcohol | NaOH, mild conditions | Substituted pyridines | rsc.org |
| Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, push-pull enamines | Two-pot aza-Wittig/Diels-Alder | Tri- and tetrasubstituted pyridines | rsc.org |
| Aromatic aldehydes, malononitrile, thiophenol | KF/alumina, microwave | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines | arkat-usa.org |
| Primary/secondary alcohols, NH₄OAc | Zn(II)-catalyst, solvent-free | Tri- and tetrasubstituted pyridines | bohrium.com |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are paramount in the synthesis of biaryl compounds, and the Suzuki-Miyaura reaction is a particularly powerful tool for this purpose due to its tolerance of various functional groups and generally high yields. mdpi.com For substrates like this compound, the bromine atom at the 5-position serves as an excellent coupling site.
The general Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.com The reactivity order for aryl halides is typically I > Br > OTf >> Cl. tcichemicals.com The reaction has been successfully applied to a wide range of bromopyridine derivatives. mdpi.comresearchgate.net
Research on similar structures, such as 5-bromo-2-methylpyridin-3-amine, demonstrates the efficacy of this approach. In one study, a series of 5-aryl-2-methylpyridin-3-amine molecules were synthesized via Suzuki-Miyaura coupling with various arylboronic acids. mdpi.comresearchgate.net The reactions were effectively catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] using potassium phosphate (B84403) (K₃PO₄) as the base in a 1,4-dioxane (B91453)/water solvent system. mdpi.com Optimization studies on other bromopyridines have shown that catalysts like palladium(II) acetate (B1210297) [Pd(OAc)₂] combined with bulky phosphine ligands such as S-Phos or X-Phos can also be highly effective. semanticscholar.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Ref |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |
| Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene | - | High | semanticscholar.org |
| PdCl₂(dppf)·CH₂Cl₂ | - | K₃PO₄ | Dioxane | 65 | Low to Good | semanticscholar.org |
This table is illustrative and based on reactions with similar bromopyridine substrates.
Other Transition Metal-Catalyzed Coupling Approaches
Beyond palladium, other transition metals are utilized to functionalize the C-Br bond of pyridines. The Sonogashira cross-coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a prominent example. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. mdpi.com The Sonogashira reaction has been applied to various bromo-heterocycles, including derivatives of pyridazine (B1198779) and benzoxazole, indicating its potential applicability to this compound for the synthesis of alkynylpyridines. mdpi.com
Furthermore, the Liebeskind-Srogl cross-coupling offers a pathway for the coupling of thioethers with boronic acids, catalyzed by palladium in the presence of a copper(I) carboxylate. This reaction could theoretically be applied to this compound, targeting the ethylthio group for substitution, although this is less common than functionalizing the C-Br bond. semanticscholar.org
Advances in catalysis have also highlighted the utility of iron- and nickel-based systems for the alkylation of 2-halopyridines, presenting an alternative to the more common palladium catalysts. researchgate.net These methods are valued for their efficiency and the use of more earth-abundant metals.
Metal-Free Synthetic Transformations
While less common, metal-free transformations provide an alternative route for the functionalization of halopyridines. One notable example is the purple light-promoted radical coupling of bromopyridines with Grignard reagents. organic-chemistry.org This method avoids the use of a transition metal catalyst by using light to stimulate a single electron transfer from the Grignard reagent to the bromopyridine, initiating a radical coupling cascade. This technique has been used to couple 2- or 4-bromopyridines with a variety of alkyl, aryl, and alkynyl Grignard reagents. organic-chemistry.org
Synthesis of Relevant Structural Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in various research contexts.
Pyridine Derivatives with Varied Alkylthio Groups
The synthesis of 2-alkylthiopyridine derivatives is generally straightforward. A common method involves the nucleophilic substitution of a 2-halopyridine with an appropriate thiol. For instance, to synthesize this compound, one would typically start with 5-bromo-2-chloropyridine (B1630664) and react it with ethanethiol in the presence of a base.
A similar procedure is used for synthesizing 2-(methylthio)pyrimidine, where 2-chloropyrimidine (B141910) is reacted with methyl mercaptan. chemicalbook.com This highlights a general and adaptable method for installing various alkylthio groups at the 2-position of pyridine and pyrimidine (B1678525) rings.
Table 2: Synthesis of 2-Alkylthio-heterocycles
| Starting Material | Reagent | Product | Ref |
|---|---|---|---|
| 2-Chloro-5-nitropyridine | N-phenylpiperazine | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | researchgate.net |
| 2-Bromopyridine | N-Alkyl(aryl)formamides | 2-Alkyl(aryl)aminopyridines | mdpi.com |
Halogen Exchange and Functional Group Interconversion on the Pyridine Ring
The bromine atom in this compound is a key site for functional group interconversion. A primary method for this is halogen-metal exchange, which converts the C-Br bond into a more reactive organometallic species. znaturforsch.com Reaction with organolithium reagents (like n-BuLi or t-BuLi) or organomagnesium reagents (like iPrMgCl·LiCl) at low temperatures can generate a lithiated or magnesiated pyridine intermediate. znaturforsch.commdpi.com
This organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. For example, quenching with DMF (dimethylformamide) yields an aldehyde, while reaction with carbon dioxide introduces a carboxylic acid group. znaturforsch.commdpi.com This two-step sequence is a powerful strategy for creating diverse pyridine derivatives. Studies on 3-bromopyridines have shown that the choice of lithiating agent and reaction conditions can precisely control the regioselectivity of metallation versus halogen-lithium exchange. researchgate.net
Pyrimidine Analogues for Comparative Studies
For comparative biological and chemical studies, pyrimidine analogues of this compound are of significant interest. The synthesis of 5-bromo-2-(ethylthio)pyrimidine (B1522611) would likely follow a route analogous to its methylthio counterpart. The synthesis of 5-bromo-2-(methylthio)pyrimidine (B88330) has been achieved by reacting 5-bromo-2-chloropyrimidine (B32469) with methyl mercaptan in DMF. chemicalbook.com By substituting ethanethiol for methyl mercaptan, the desired 5-bromo-2-(ethylthio)pyrimidine can be prepared.
Another approach involves the direct construction of the pyrimidine ring. A one-step synthesis of 5-bromo-2-substituted pyrimidines has been reported from 2-bromomalonaldehyde (B19672) and an appropriate amidine compound, offering a cost-effective and efficient route. google.com
Furthermore, the synthesis of more complex pyrimidine analogues, such as 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol, involves a multi-step sequence starting from 6-aminothiouracil, followed by bromination and subsequent ethylation with bromoethane. evitachem.com The bromine at the 5-position of these pyrimidine rings can also be used in cross-coupling reactions, for example, to synthesize 5-pyrimidylboronic acid, which is a valuable reagent for further Suzuki couplings. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Bromo-2-chloropyridine |
| Ethanethiol |
| Tetrakis(triphenylphosphine)palladium(0) |
| Potassium phosphate |
| Palladium(II) acetate |
| S-Phos |
| X-Phos |
| 2-(Methylthio)pyrimidine |
| 2-Chloropyrimidine |
| Methyl mercaptan |
| 5-Bromo-2-methylpyridin-3-amine |
| 5-Aryl-2-methylpyridin-3-amine |
| 1,4-Dioxane |
| Toluene |
| PdCl₂(dppf)·CH₂Cl₂ |
| Pd(PPh₃)₂Cl₂ |
| Sodium carbonate |
| Terminal alkyne |
| Copper(I) iodide |
| Liebeskind-Srogl cross-coupling |
| Iron |
| Nickel |
| Grignard reagents |
| n-Butyllithium |
| tert-Butyllithium |
| iPrMgCl·LiCl |
| Dimethylformamide (DMF) |
| 1-(5-nitropyridin-2-yl)-4-phenylpiperazine |
| 2-Chloro-5-nitropyridine |
| N-phenylpiperazine |
| 2-Alkyl(aryl)aminopyridines |
| 2-Bromopyridine |
| N-Alkyl(aryl)formamides |
| 5-Bromo-2-(ethylthio)pyrimidine |
| 5-Bromo-2-(methylthio)pyrimidine |
| 5-Bromo-2-chloropyrimidine |
| 2-Bromomalonaldehyde |
| Amidine |
| 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol |
| 6-Aminothiouracil |
| Bromoethane |
Reactivity and Reaction Pathways of 5 Bromo 2 Ethylthio Pyridine Derivatives
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The electronic nature of the pyridine (B92270) ring is fundamentally different from that of benzene. The presence of the electronegative nitrogen atom renders the ring electron-deficient, which significantly influences its susceptibility to aromatic substitution reactions. researchgate.netyoutube.com
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. wikipedia.orgyoutube.com The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. youtube.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) salt. youtube.comwikipedia.org This further deactivates the ring, making electrophilic substitution exceedingly difficult. youtube.com When substitution does occur, it is directed to the meta-position (C-3 and C-5), as the ortho (C-2, C-6) and para (C-4) positions are more strongly deactivated by the nitrogen atom. youtube.com
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the ortho and para positions (C-2, C-4, and C-6). youtube.comyoutube.comvaia.com A nucleophile can attack these positions, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), with the negative charge delocalized onto the electronegative nitrogen atom. vaia.com The presence of a good leaving group, such as the bromine atom in 5-Bromo-2-(ethylthio)pyridine, facilitates this type of reaction. ossila.com For instance, in di-halogenated pyridines like 5-bromo-2-fluoropyridine, the fluorine at the 2-position is more favorable for nucleophilic substitution, while the bromine is preferred for cross-coupling reactions. ossila.com
The bromo and ethylthio groups on the pyridine ring at positions 5 and 2, respectively, exert significant electronic and steric effects that modulate the ring's reactivity.
Bromo Group (at C-5): The bromine atom is an electron-withdrawing group via induction and a weak deactivator. In electrophilic substitutions, it would further deactivate the ring. However, its primary role in the reactivity of this molecule is as an excellent leaving group in nucleophilic aromatic substitutions and as a key handle for a wide array of cross-coupling reactions. ossila.com
Ethylthio Group (at C-2): The sulfur atom of the ethylthio group possesses lone pairs of electrons that can be donated to the ring through resonance, potentially activating the ring towards electrophilic attack. However, this effect is counteracted by the strong deactivating effect of the pyridine nitrogen. The ethylthio group's most significant influence lies in its ability to be oxidized and its role in directing metallation reactions. The sulfur atom makes the adjacent C-3 proton more acidic, which can be exploited for specific functionalization. The methylthio group (-SMe) is noted to be more nucleophilic than a methoxy (B1213986) group (-OMe), enhancing reactivity in certain coupling reactions.
Cross-Coupling Chemistry and Functionalization
The bromine atom at the C-5 position of this compound serves as a versatile anchor for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. ossila.commdpi.com
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. mt.comwikipedia.org This reaction is highly valued in synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. mt.comresearchgate.net
The catalytic cycle of the Suzuki reaction generally proceeds through three key steps: wikipedia.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step. libretexts.org
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide. wikipedia.orgorganic-chemistry.org
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated to form the final product with a new C-C bond, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. libretexts.org
Studies on similar bromo-pyridine derivatives show that they react efficiently with various arylboronic acids in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄). mdpi.comnih.gov The reaction is typically carried out in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com The electronic nature of the substituents on the arylboronic acid generally has little effect on the reaction's success. mdpi.com
Table 1: Examples of Suzuki Cross-Coupling Reactions with Bromo-Pyridine Derivatives
| Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |
| (Hetero)aryl-boronic acids | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | Up to 97% | uzh.ch |
This table presents data for analogous bromo-heterocycle cross-coupling reactions to illustrate typical conditions and outcomes.
Beyond the Suzuki reaction, the bromo-substituent enables various other important bond-forming reactions.
Other C-C Couplings: The Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Stille reaction (coupling with organotin compounds) are all viable methods for extending the carbon framework of the molecule, although the Suzuki reaction is often preferred due to the low toxicity of the boron reagents. mt.com
C-N Coupling (Buchwald-Hartwig Amination): This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines. This is a crucial method for synthesizing aniline (B41778) derivatives, which are important in medicinal chemistry.
C-O Coupling: Similarly, coupling with alcohols or phenols can be achieved to form aryl ethers, further diversifying the molecular structure.
These functionalization methods highlight the role of this compound as a versatile building block for constructing more complex molecules. nih.gov
Oxidation and Reduction Chemistry of the Thioether Group
The ethylthio group is not merely a passive substituent; its sulfur atom can readily participate in oxidation and reduction reactions.
Oxidation: The thioether linkage can be selectively oxidized to afford the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties of the substituent, making it strongly electron-withdrawing. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur can influence the biological activity and physicochemical properties of the molecule. For example, oxidation of a related pyridine-2-thiolate (B1254107) tungsten complex was achieved using pyridine-N-oxide. nih.gov
Table 2: Oxidation of Thioether-Containing Pyridines
| Substrate | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 2-(Ethylthio)pyridine | Hydrogen peroxide in acetic acid | 2-(Ethylthio)pyridine-1-oxide | |
| 3-Bromo-5-methyl-2-(methylthio)pyridine | Hydrogen peroxide or m-CPBA | 3-Bromo-5-methyl-2-(methylsulfonyl)pyridine |
Reduction: While the oxidation of thioethers is common, their reduction is less frequently a primary synthetic goal. The sulfoxide and sulfone derivatives can be reduced back to the thioether under specific conditions. More drastic reduction conditions can affect the pyridine ring itself. For instance, pyridine can be reduced to piperidine (B6355638) using samarium diiodide in the presence of water or through catalytic hydrogenation. clockss.orgresearchgate.net Partial reduction of the pyridine ring to a dihydropyridine (B1217469) is also possible using dissolving metal reductions. rsc.org However, selective reduction of the C-Br bond or the thioether group without affecting the aromatic ring requires carefully chosen reagents.
Cyclization and Ring-Forming Reactions Involving the Pyridine Core
The pyridine ring of this compound serves as a versatile scaffold for the construction of fused heterocyclic systems. These reactions are of significant interest as they lead to the formation of more complex, rigid, and planar structures, which are valuable in medicinal chemistry and material sciences. ias.ac.in The primary strategies for creating these fused systems involve building a new ring onto the existing, pre-functionalized pyridine core. ias.ac.in This can be accomplished through various cyclization pathways that utilize the reactivity of the substituents on the pyridine ring, particularly the 2-(ethylthio) group and the adjacent carbon atoms of the pyridine nucleus.
One of the most common and well-documented ring-forming reactions involving 2-thiopyridine derivatives is the synthesis of thieno[2,3-b]pyridines. This class of compounds can be synthesized through several routes, often starting from a 2-mercaptopyridine (B119420) or a 2-alkylthiopyridine derivative. A prevalent method is the Gewald reaction, which involves the condensation of a 2-thiopyridine with an α-halo ketone or related compound in the presence of a base. researchgate.net
A more advanced strategy involves the intramolecular electrophilic cyclization of a 3-alkynyl-2-(alkylthio)pyridine derivative. In this approach, a 2-(alkylthio)pyridine bearing an arylethynyl group at the C-3 position can be cyclized to form a 2,3-disubstituted thieno[2,3-b]pyridine. researchgate.net The reaction is promoted by an electrophilic species, which can be generated from the oxidative cleavage of diorganoyl dichalcogenides. researchgate.net For instance, the reaction of 3-(arylethynyl)-2-(alkylthio)pyridines with diaryl diselenides, promoted by an oxidant like Oxone, yields 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines in good to excellent yields. researchgate.net This method highlights the utility of the 2-(ethylthio) group in directing the formation of a fused thiophene (B33073) ring.
The versatility of the pyridine core allows for the formation of other fused systems beyond thienopyridines. For example, by modifying the substituents, it is possible to synthesize pyrazolo[3,4-b]pyridines. This transformation typically requires the conversion of the 2-(ethylthio) group into a hydrazine (B178648) moiety. The resulting 2-hydrazinopyridine (B147025) can then undergo cyclization with appropriate reagents to form the fused pyrazole (B372694) ring. nih.gov The synthesis of various fused pyridines, such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, has also been achieved from appropriately functionalized pyridine precursors, demonstrating the broad scope of these cyclization strategies. nih.gov
The table below summarizes key cyclization reactions used to form fused heterocyclic systems from pyridine derivatives analogous to this compound.
Table 1: Cyclization Reactions for the Synthesis of Fused Pyridine Systems
| Starting Pyridine Type | Reagents/Reacting Partner | Conditions | Resulting Fused System |
|---|---|---|---|
| 2-Chloronicotinonitrile | Thiolating agent (e.g., Na2S), followed by α-halocarbonyl compound | Base-catalyzed condensation | Thieno[2,3-b]pyridine |
| 3-(Arylethynyl)-2-(alkylthio)pyridine | Diorganoyl dichalcogenides (e.g., (PhSe)2), Oxone | Electrophilic cyclization | 2-Aryl-(3-organochalcogenyl)thieno[2,3-b]pyridine researchgate.net |
| 2-Sulfanylpyridine-3-carbonitrile | α-Haloacetyl compounds (e.g., chloroacetonitrile) | Base (e.g., KOH) in DMF | 3-Aminothieno[2,3-b]pyridine derivative mdpi.com |
| 6-Hydrazido-pyridinecarbonitrile | Acetic acid, Phenylisothiocyanate | Reflux | Pyrazolo[3,4-b]pyridine derivative nih.gov |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion
No specific ¹H or ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for 5-Bromo-2-(ethylthio)pyridine could be located. Such data would be essential for confirming the arrangement of protons and carbon atoms in the molecule's structure, including the ethyl group and the substituted pyridine (B92270) ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
No experimental IR or Raman spectra for this compound were found. These techniques would reveal the characteristic vibrational frequencies of the molecule's functional groups, such as C-H, C=C, C-N, C-S, and C-Br bonds, providing a fingerprint for the compound's molecular structure.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Detailed mass spectrometry analysis, including the molecular ion peak and fragmentation patterns for this compound, is not available. This analysis would confirm the compound's molecular weight and offer insights into its structural components by observing how the molecule breaks apart under ionization.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports on the single-crystal X-ray diffraction of this compound. This technique is necessary to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing information such as the crystal system and space group.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. pku.edu.cn The energy of the HOMO is indicative of a molecule's nucleophilicity, while the LUMO energy relates to its electrophilicity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.org
For 5-Bromo-2-(ethylthio)pyridine, the HOMO is expected to have significant contributions from the sulfur atom of the ethylthio group and the π-system of the pyridine (B92270) ring, reflecting the electron-donating nature of the thioether. The LUMO is likely distributed over the pyridine ring, particularly towards the electron-withdrawing nitrogen and bromine atoms. DFT calculations for similar pyridine derivatives provide a basis for estimating these values. nih.govresearchgate.net
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.15 | Indicates chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net
In an MEP map of this compound, the most negative region (deepest red) would be concentrated around the pyridine nitrogen atom due to its high electronegativity and lone pair of electrons. nih.gov The area around the bromine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the ethyl group and those on the pyridine ring would show positive potential (blue), indicating they are electron-deficient sites. wolfram.com This analysis helps identify sites for intermolecular interactions, such as hydrogen bonding.
Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. semanticscholar.org Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. wikipedia.orgrowansci.comnih.gov The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons changes. nih.govsubstack.com
For this compound, the pyridine nitrogen would be a primary site for electrophilic attack, as indicated by the condensed Fukui function (f-). The carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing bromine atom, would likely be the most susceptible sites for nucleophilic attack (f+).
| Descriptor | Value (eV) | Formula |
|---|---|---|
| Ionization Potential (I) | 6.25 | I ≈ -EHOMO |
| Electron Affinity (A) | 1.10 | A ≈ -ELUMO |
| Electronegativity (χ) | 3.675 | χ = (I+A)/2 |
| Chemical Hardness (η) | 2.575 | η = (I-A)/2 |
| Electrophilicity Index (ω) | 2.62 | ω = χ²/(2η) |
Molecular Dynamics Simulations and Conformational Analysis
The ethylthio group in this compound is not rigid and can adopt various conformations due to rotation around the C(pyridine)–S and S–C(ethyl) single bonds. Molecular Dynamics (MD) simulations and conformational analysis are computational methods used to explore the potential energy surface and identify stable conformers of a molecule. rsc.orgucl.ac.uk
Conformational analysis of similar ethylthio compounds reveals that the relative orientation of the ethyl group with respect to the aromatic ring is crucial. nih.gov The stability of different conformers is determined by a balance of steric hindrance and subtle electronic interactions, such as intramolecular hydrogen bonding between the methylene (B1212753) hydrogens and the pyridine nitrogen. nih.gov MD simulations can track the atomic movements over time, providing insights into the dynamic behavior of the molecule in different environments (e.g., in a solvent or interacting with a biological target) and the probability of it occupying specific conformational states.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Theoretical Models
Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that correlate the chemical structure of a series of compounds with their biological activity. chemrevlett.commdpi.com These models are instrumental in drug design for predicting the activity of novel molecules. CoMFA is a 3D-QSAR technique that explains biological activity based on the steric (van der Waals) and electrostatic fields surrounding the molecules.
In a hypothetical QSAR/CoMFA study involving a series of bioactive pyridine derivatives, this compound would be characterized by several descriptors. nih.gov
Steric Fields: The bromine atom and the ethylthio group would occupy specific regions in the CoMFA grid, contributing positively or negatively to activity depending on the steric requirements of the biological target.
Electrostatic Fields: The electronegative bromine and nitrogen atoms would create regions of negative potential, while the ethyl group would contribute to regions of neutral or slightly positive potential. These fields are critical for electrostatic interactions with a receptor.
Hydrophobicity: The ethyl group would increase the lipophilicity of the molecule, which can be a key factor in membrane permeability and binding to hydrophobic pockets in a receptor.
By analyzing these properties across a range of similar compounds, a predictive QSAR model could be developed to guide the synthesis of more potent analogues. nih.gov
Biological and Pharmacological Research of Pyridine Thioether Analogues
Anticancer and Cytotoxic Activities
No specific studies detailing the anticancer and cytotoxic activities of 5-Bromo-2-(ethylthio)pyridine were identified. Research on analogous structures, such as certain pyridine-thiazole and pyridine (B92270) thiosemicarbazone derivatives, has indicated potential anticancer properties against various cancer cell lines. However, these findings cannot be directly attributed to this compound without specific experimental evidence.
Mechanisms of Action in Cellular Systems
The precise mechanisms of action for this compound in cellular systems regarding any potential anticancer effects are unknown due to a lack of dedicated research.
Inhibition of Specific Enzymes (e.g., Phosphodiesterases)
There is no available information on the ability of this compound to inhibit specific enzymes such as phosphodiesterases. While some pyridine derivatives have been investigated as phosphodiesterase inhibitors, this activity has not been documented for the specific compound .
Antimicrobial and Antiviral Properties
Specific data on the antimicrobial and antiviral properties of this compound is not present in the available scientific literature. While the broader class of pyridine-thioether analogues has been a subject of interest in the search for new antimicrobial and antiviral agents, the specific efficacy of this compound has not been reported.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
No studies were found that evaluated the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.
Antifungal Activities
Information regarding the antifungal activities of this compound is not available in the current body of scientific research.
Antiviral Applications
There are no documented antiviral applications or studies on the antiviral activity of this compound.
Biofilm Inhibition Studies
Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial therapies. The scientific community is actively exploring novel compounds that can inhibit biofilm formation or disrupt existing biofilms. Pyridine derivatives have emerged as a promising class of molecules in this regard.
Research into 2,4-disubstituted pyridine derivatives has demonstrated their effectiveness against biofilm-forming tubercle bacilli. nih.gov Specifically, certain compounds were found to significantly inhibit the formation of Mycobacterium tuberculosis biofilms. nih.gov For instance, supplementation of media with low concentrations of these derivatives resulted in a substantial decrease in the viability of the bacilli within the biofilm structure. nih.gov
The interest in pyridine derivatives as anti-biofilm agents is part of a broader search for small molecules that can disrupt biofilm physiology. mdpi.com Strategies include the inhibition of bacterial surface adhesion and the disruption of preformed biofilms. nih.gov The exploration of various heterocyclic compounds, including those with a pyridine core, is a key area of this research. nih.gov
Interactive Table: Biofilm Inhibition by Pyridine Analogues Below is a summary of research findings on the biofilm inhibition properties of various pyridine analogues.
| Compound Class | Target Organism | Key Findings | Reference |
| 2,4-Disubstituted Pyridines | Mycobacterium tuberculosis | Inhibited biofilm formation and decreased viability of tubercle bacilli. nih.gov | nih.gov |
| Pyridinium (B92312) Bromide Salts | Gram-negative bacteria | Showed excellent antibacterial activity, which is a prerequisite for biofilm inhibition. | mdpi.com |
| 4-hydroxy-2-pyridone | M. smegmatis | Effective against biofilm formation. nih.gov | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
Inflammation is a complex biological response implicated in a wide range of diseases. Pyridine-containing compounds have been investigated for their potential to modulate inflammatory pathways.
Studies on derivatives of 3-hydroxy-pyridine-4-one have shown significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The anti-inflammatory effect of these compounds is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov
Furthermore, research on thiazolo[4,5-b]pyridine (B1357651) derivatives has identified compounds with considerable anti-inflammatory effects, with some approaching or even exceeding the activity of the well-known nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. biointerfaceresearch.com The modification of the thiazolo[4,5-b]pyridine core has been shown to influence the anti-inflammatory potency. biointerfaceresearch.com The diverse biological activities of pyridine derivatives, including their anti-inflammatory effects, make them an important scaffold in medicinal chemistry. mdpi.com
Interactive Table: Anti-inflammatory Activity of Pyridine Analogues The table below summarizes the anti-inflammatory activities of different classes of pyridine analogues.
| Compound Class | Model | Key Findings | Reference |
| 3-Hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema (rat), Croton oil-induced ear edema (mouse) | Showed significant anti-inflammatory activity, potentially through iron chelation. nih.gov | nih.gov |
| Thiazolo[4,5-b]pyridine derivatives | Carrageenan-induced rat paw edema | Demonstrated considerable anti-inflammatory effects, comparable to Ibuprofen. biointerfaceresearch.com | biointerfaceresearch.com |
| Benzimidazothiazole derivatives with thiourea (B124793) moiety | In vitro and in vivo models | Exhibited potent anti-inflammatory activity. nih.gov | nih.gov |
Other Potential Biological Activities (e.g., Antithrombolytic, Receptor Antagonism)
Beyond biofilm inhibition and anti-inflammatory effects, pyridine-thioether analogues and related structures have been explored for a variety of other biological activities, including the antagonism of critical receptors and antithrombotic effects.
Endothelin Receptor Antagonism
Endothelin receptors, particularly the ETA receptor, are involved in vasoconstriction and cell proliferation, making them a target for cardiovascular diseases. A novel class of potent, non-peptide endothelin receptor antagonists based on a 6-carboxy-5,7-diarylcyclopenteno[1,2-b]pyridine skeleton has been designed and synthesized. nih.gov One of the lead compounds from this class demonstrated potent inhibitory activity against the human ETA receptor with high selectivity over the ETB receptor. nih.gov Further derivatization of this pyridine-based scaffold led to the identification of even more potent ETA selective antagonists with significant in vivo efficacy. nih.gov
Dopamine (B1211576) and Serotonin (B10506) Receptor Modulation
The dopaminergic and serotonergic systems are crucial for regulating a wide array of physiological and behavioral processes, and their modulation is a key strategy in the treatment of various central nervous system disorders. Research into 2-thioether derivatives of the ergoline (B1233604) ring system has identified compounds with dopamine antagonist activity, indicating potential for antipsychotic applications. nih.gov
Pyridine alkaloids, as a broader class, are known to interact with both dopamine and serotonin receptors. nih.gov The nitrogen atom in the pyridine ring plays a vital role in the pharmacological profile of many drugs that target the central nervous system. nih.gov The modulation of dopamine release is a key mechanism for the action of many neurologically active compounds. mdpi.com
Antithrombolytic Activity
The formation of blood clots, or thrombosis, is a critical factor in cardiovascular diseases. The development of agents that can prevent or break down these clots is of significant therapeutic interest. Research into thioaryloxyacid analogues of clofibric acid, which include pyridine-thioaryloxyacids, has shown that some of these compounds exhibit antiplatelet activity. researchgate.net
Furthermore, studies on sulfur-containing monoterpenoids have revealed that thioether derivatives (sulfides) exhibit significant antiaggregant and anticoagulant effects. nih.gov These findings suggest that the thioether moiety, in combination with various scaffolds including pyridine, could be a valuable feature in the design of new antithrombotic agents.
Structure Activity Relationship Sar Studies on 5 Bromo 2 Ethylthio Pyridine Derivatives
Impact of Substituents on Biological Potency and Selectivity
Role of the Bromo Group
The presence of a bromine atom at the 5-position of the pyridine (B92270) ring is a critical determinant of the biological activity in this class of compounds. Halogen substituents, in general, can modulate a molecule's lipophilicity, electronic properties, and metabolic stability, all of which can profoundly affect its interaction with biological targets. In the context of pyridine derivatives, a bromo substituent has been shown to enhance biological activity in various studies. For instance, in a series of 5-substituted pyrimidine (B1678525) derivatives, the inclusion of a 5-bromo group led to an improved affinity for the endothelin A (ETA) receptor. While this study was on a pyrimidine core, it highlights the potential of a bromo substituent at the 5-position to positively influence receptor binding. The high haemolytic activity observed in some pyridine derivatives has also been linked to the presence of different substituents, suggesting that the bromo group could contribute to membrane interactions and subsequent cellular effects nih.gov. Further research focusing specifically on 5-bromo-2-(ethylthio)pyridine is needed to fully delineate the precise role of the bromo group in its specific biological activities.
Influence of the Ethylthio/Alkylthio Moiety
The 2-alkylthio group is another key pharmacophoric feature of this series of compounds. The nature of the alkyl group attached to the sulfur atom can significantly impact potency and selectivity. While direct SAR studies comparing different alkylthio groups on the 5-bromo-2-thiopyridine scaffold are limited in the public domain, research on related 2-thioalkylpyridine derivatives provides valuable insights. For example, studies on 2-thioalkyl derivatives of 6-amino-4-phenylnicotinate have demonstrated that variations in the alkylthio substituent can lead to significant differences in psychotropic properties, including anxiolytic and sedative effects rsc.org. This suggests that the size, shape, and lipophilicity of the alkyl group are important for target engagement. In a study of pyridine derivatives with antibacterial activity, a thiomethyl group on an attached phenyl ring was found to be crucial for high potency, indicating the importance of the sulfur-linked moiety in interacting with the target enzyme mdpi.com. The ethyl group in this compound likely contributes to a specific balance of lipophilicity and steric bulk that is favorable for its biological target.
Table 1: General Influence of Alkylthio Substituents on the Biological Activity of Pyridine Derivatives
| Alkylthio Group | General Observation on Biological Activity | Reference |
| Methylthio | Can enhance antibacterial activity when appropriately positioned. | mdpi.com |
| Varied Alkylthio | Modulates psychotropic properties in nicotinic acid derivatives. | rsc.org |
Note: This table is based on findings from related pyridine derivatives and not specifically on this compound.
Effects of Substitutions on the Pyridine Ring
Table 2: Illustrative Effects of Pyridine Ring Substitutions on the Activity of Pyridine Derivatives
| Substituent Type | General Effect on Biological Activity | Reference |
| Aryl groups | Can significantly influence anti-thrombolytic activity. | mdpi.com |
| Various functional groups | The geometry and nature of substituents determine inhibitory activity and selectivity toward monoamine transporters. | mdma.ch |
Note: This table provides general trends observed in broader classes of pyridine derivatives.
Ligand-Receptor Interactions and Binding Modes
Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for elucidating their mechanism of action and for guiding the design of more effective analogues. Computational techniques such as molecular docking and pharmacophore modeling are powerful tools for this purpose.
Molecular Docking Studies
A hypothetical molecular docking study of this compound into a generic kinase inhibitor binding site, for example, might reveal the following interactions:
Pyridine Nitrogen: Forms a hydrogen bond with the hinge region of the kinase.
Bromo Group: Occupies a hydrophobic pocket and potentially forms halogen bonds with backbone carbonyls.
Ethylthio Moiety: Extends into a hydrophobic region of the active site.
These predicted interactions would need to be validated experimentally.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for this compound derivatives would typically include features such as a hydrogen bond acceptor (the pyridine nitrogen), a hydrophobic feature (the ethylthio group), and a halogen bond donor/hydrophobic feature (the bromo group).
Based on the analysis of a set of active this compound analogues, a pharmacophore model could be generated. This model would serve as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. The development of a robust pharmacophore model relies on a set of structurally diverse compounds with well-defined biological activities. For substituted pyridines, pharmacophore models have been successfully used to identify novel dopamine (B1211576) transporter inhibitors mdma.ch. A typical pharmacophore model for this class of compounds might consist of a hydrogen bond acceptor, two aromatic rings, and defined distances between these features.
Table 3: Common Pharmacophore Features in Pyridine Derivatives
| Pharmacophore Feature | Potential Role in Ligand-Receptor Interaction | Reference |
| Hydrogen Bond Acceptor (Pyridine N) | Interaction with donor groups in the receptor binding site. | mdma.ch |
| Hydrophobic Group (e.g., ethylthio) | Occupies hydrophobic pockets in the receptor. | mdma.ch |
| Aromatic/Hydrophobic Feature | Pi-stacking or hydrophobic interactions. | mdma.ch |
Note: This table represents common features and their roles in related pyridine-based compounds.
Future Perspectives and Research Directions
Development of Novel Synthetic Strategies for Diversification
Future research will likely focus on creating new and more efficient ways to synthesize derivatives of 5-Bromo-2-(ethylthio)pyridine. nih.gov The development of novel synthetic strategies is crucial for expanding the chemical space around this core structure, allowing for the generation of diverse libraries of compounds for biological screening. nih.gov Key areas of exploration will include the use of metal-free reactions and microwave-assisted synthesis to create more complex pyridine-based molecules. africanjournalofbiomedicalresearch.com The versatility of the pyridine (B92270) ring allows for various chemical modifications, which can be exploited to fine-tune the pharmacological properties of the resulting compounds. nih.govafricanjournalofbiomedicalresearch.com
| Synthetic Approach | Potential Advantages |
| Metal-free reactions | Reduced cost, lower toxicity, and simplified purification processes. |
| Microwave-assisted synthesis | Accelerated reaction times, increased yields, and enhanced reaction efficiency. |
| Multi-component reactions | Increased molecular complexity from simple starting materials in a single step. africanjournalofbiomedicalresearch.com |
Exploration of New Therapeutic Applications
While its role as an intermediate in the synthesis of GPR119 agonists for type 2 diabetes is noted, the therapeutic potential of derivatives of this compound is far from fully realized. nih.govresearchgate.net The pyridine scaffold is a common feature in drugs with a wide range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govjchemrev.com Future research will undoubtedly explore the potential of novel derivatives in these and other therapeutic areas. The structural modifications enabled by new synthetic methods will be instrumental in tailoring these molecules for specific biological targets. doaj.org
Advanced Computational Modeling for Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their application to this compound derivatives is a promising avenue for future research. escholarship.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of novel compounds and to understand their interactions with therapeutic targets. nih.gov This in silico approach can streamline the drug design process, allowing for the rational design of more potent and selective drug candidates while reducing the time and cost associated with traditional screening methods. escholarship.orgnih.gov
In-depth Mechanistic Studies of Biological Actions
A thorough understanding of how a drug molecule interacts with its biological target is fundamental to the development of safer and more effective therapies. Future research will need to include in-depth mechanistic studies to elucidate the precise mode of action of bioactive derivatives of this compound. acs.org This will involve a combination of biochemical and cellular assays to identify specific molecular targets and to unravel the signaling pathways that are modulated by these compounds. Such studies are critical for optimizing lead compounds and for predicting potential off-target effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-2-(ethylthio)pyridine, and what are their respective advantages?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, bromopyridine derivatives can react with ethylthiol groups under basic conditions (e.g., NaH or KOH) in anhydrous solvents like DMF or THF. Purification often involves column chromatography with gradients of ethyl acetate/petroleum ether . Advantages include moderate yields (60–80%) and compatibility with air-sensitive reagents.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are critical for confirming substitution patterns. The ethylthio group’s protons appear as triplets (~δ 1.3–1.5 ppm for CH) and quartets (~δ 2.8–3.1 ppm for SCH) .
- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving bond lengths (e.g., Br–C: ~1.88 Å) and dihedral angles between pyridine and ethylthio groups .
Q. How does the ethylthio substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The ethylthio group acts as a directing group, facilitating regioselective Suzuki-Miyaura or Ullmann couplings at the bromine site. However, its electron-donating nature may reduce oxidative addition efficiency with Pd catalysts. Pre-treatment with oxidizing agents (e.g., AgO) can mitigate this .
Advanced Research Questions
Q. What strategies optimize catalytic coupling reactions involving this compound when using transition-metal complexes?
- Methodological Answer :
- Catalyst Selection : Au(III) complexes (e.g., (N,C)-Au(III)) enhance stability in arylations due to strong σ-donation from the pyridine nitrogen .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility but may require additives (e.g., CsCO) to prevent ligand displacement .
- Kinetic Studies : Monitor reaction progress via HPLC-MS to identify intermediates and optimize temperature (80–120°C) for higher yields .
Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR, XRD) and computational predictions for this compound derivatives?
- Methodological Answer :
- Variable-Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in ethylthio groups) that cause signal splitting .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD data to validate torsion angles and electrostatic potentials .
- Synchrotron XRD : High-resolution data can clarify ambiguous electron density maps in crystallographic studies .
Q. What are the challenges in designing this compound derivatives for biological activity studies, and how can they be addressed?
- Methodological Answer :
- Bioisosteric Replacement : Replace the ethylthio group with sulfoxide/sulfone moieties to enhance solubility and reduce metabolic instability .
- SAR Analysis : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., enzymes in antimicrobial pathways) .
- In Vitro Assays : Prioritize derivatives with low cytotoxicity (IC > 50 µM in HEK293 cells) before advancing to animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
